molecular formula C15H12BrNO2S B1610248 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 96546-77-9

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No.: B1610248
CAS No.: 96546-77-9
M. Wt: 350.2 g/mol
InChI Key: CMQRWXUQAKCCAK-UHFFFAOYSA-N
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Description

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is a chemical compound with the molecular formula C15H12BrNO2S. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

It is known that 7-azaindoles, a category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in several biological processes, including protein degradation and signal transduction.

Mode of Action

Based on its structural similarity to 7-azaindoles, it is plausible that it interacts with its targets (proteases) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Given that 7-azaindoles can inhibit various proteases , it is likely that this compound affects pathways involving these enzymes. Proteases are involved in numerous biochemical pathways, including those related to protein degradation, apoptosis, and signal transduction.

Result of Action

Given its potential inhibitory effects on proteases, it may lead to the accumulation of proteins that would otherwise be degraded, potentially affecting cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Used to modify the oxidation state of the sulfonyl group.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRWXUQAKCCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474653
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-77-9
Record name 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was sequentially charged with 5-bromoindole (1.96 g, 10 mmol), p-toluenesulfonyl chloride (2.30 g, 12 mmol), tetrabutylammonium hydrogen sulfate (240 mg, 0.70 mmol) and toluene (40 mL). An aqueous solution of potassium hydroxide (13 mL, 50%) was added dropwise and the mixture was stirred at room temperature overnight. At this point the organic layer was separated, diluted with ethyl ether (40 mL), washed with two portions of dilute potassium hydroxide solution (2×20 mL, 2M) and dried over MgSO4. The solvent was removed at reduced pressure and the product was purified by flash chromatography on silica gel (hexane/ethyl acetate 1:1) to provide the desired product as a light yellow solid (3.50 g, 99% yield). M p 135° C. (lit. 139-140° C., See Fresneda, M. P.; Molina, P.; Bleda, A. J. Tetrahedron 2001, 57, 2355). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Fresneda, M. P.; Molina, P.; Bleda, A. J. Tetrahedron 2001, 57, 2355): δ 7.88 (d, J=8.8, 1H), 7.76 (d, J=8.6, 2H), 7.68 (d, J=1.8, 1H), 7.59 (d, J=3.5, 1H), 7.42 (dd, J=8.8, J=2.0, 1H), 7.25 (d, J=8.6, 2H), 2.37 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 145.7, 135.3, 133.9, 132.9, 130.4, 128.0, 127.9, 127.2, 124.5, 117.2, 115.4, 108.7, 22.0.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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